2-(trimethyl-1H-pyrazol-1-yl)phenol
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Overview
Description
2-(Trimethyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with a trimethyl group and a phenol group This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 2-(trimethyl-1h-pyrazol-1-yl)phenol, are known for their diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological activity of the target.
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may affect the biochemical pathways related to these diseases.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trimethyl-1H-pyrazol-1-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenol with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper can be used to promote the cyclization reactions. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydropyrazole derivatives from reduction, and various substituted pyrazole derivatives from substitution reactions .
Scientific Research Applications
2-(Trimethyl-1H-pyrazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Pyrazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as fluorescence
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(trimethyl-1H-pyrazol-1-yl)phenol include other pyrazole derivatives such as:
- 2-(1H-pyrazol-1-yl)phenol
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)phenol
- 2-(4-chloropyrazol-1-yl)phenol
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trimethyl group, which can influence its chemical reactivity and biological activity. The trimethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-9(2)13-14(10(8)3)11-6-4-5-7-12(11)15/h4-7,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVOUZNUAKSPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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